2-(adamantan-1-yl)acetaldehyde
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Overview
Description
2-(Adamantan-1-yl)acetaldehyde is an organic compound characterized by the presence of an adamantane group attached to an acetaldehyde moiety The adamantane group is a tricyclic cage structure known for its high thermal and chemical stability
Mechanism of Action
Target of Action
2-(Adamantan-1-yl)acetaldehyde is a derivative of adamantyl, a class of compounds known for their biological activity .
Mode of Action
It’s worth noting that adamantyl derivatives often interact with their targets through non-covalent interactions, given their bulky and rigid structure .
Biochemical Pathways
Considering the anti-influenza activity of similar adamantyl derivatives, it’s plausible that this compound may interfere with viral replication pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(adamantan-1-yl)acetaldehyde typically involves the reaction of an adamantane derivative with acetaldehyde or its precursors. One common method includes the reduction of an ester to an alcohol, followed by hydrobromination and dehydrobromination to yield the desired product . Another approach involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and large-scale chemical production can be applied. These methods would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Adamantan-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form an alcohol.
Substitution: The adamantane moiety can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of 2-(adamantan-1-yl)acetic acid.
Reduction: Formation of 2-(adamantan-1-yl)ethanol.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Comparison with Similar Compounds
1-Adamantanecarboxaldehyde: Similar structure but with a carboxaldehyde group instead of an acetaldehyde group.
2-(Adamantan-1-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
1-Adamantanamine: Contains an amine group instead of an aldehyde group.
Uniqueness: 2-(Adamantan-1-yl)acetaldehyde is unique due to the presence of both the adamantane cage structure and the reactive aldehyde group.
Properties
CAS No. |
18220-83-2 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
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